Cas no 881073-72-9 (3-chloro-N'-1-(3-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylbenzohydrazide)

3-chloro-N'-1-(3-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylbenzohydrazide 化学的及び物理的性質
名前と識別子
-
- 3-chloro-N'-1-(3-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylbenzohydrazide
- F1887-0139
- 3-chloro-N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
- AKOS002326824
- 3-chloro-N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
- 881073-72-9
- AB00677589-01
- 3-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide
-
- インチ: 1S/C18H12Cl2N6O/c19-12-4-1-3-11(7-12)18(27)25-24-16-15-9-23-26(17(15)22-10-21-16)14-6-2-5-13(20)8-14/h1-10H,(H,25,27)(H,21,22,24)
- InChIKey: SJGMESPCJUQYMT-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1)N1C2C(C=N1)=C(N=CN=2)NNC(C1C=CC=C(C=1)Cl)=O
計算された属性
- せいみつぶんしりょう: 398.0449644g/mol
- どういたいしつりょう: 398.0449644g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 4
- 複雑さ: 526
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 84.7Ų
3-chloro-N'-1-(3-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylbenzohydrazide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1887-0139-30mg |
3-chloro-N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
881073-72-9 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1887-0139-20mg |
3-chloro-N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
881073-72-9 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1887-0139-40mg |
3-chloro-N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
881073-72-9 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1887-0139-50mg |
3-chloro-N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
881073-72-9 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1887-0139-2mg |
3-chloro-N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
881073-72-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1887-0139-4mg |
3-chloro-N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
881073-72-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1887-0139-20μmol |
3-chloro-N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
881073-72-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1887-0139-3mg |
3-chloro-N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
881073-72-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1887-0139-5mg |
3-chloro-N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
881073-72-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1887-0139-10mg |
3-chloro-N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
881073-72-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
3-chloro-N'-1-(3-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylbenzohydrazide 関連文献
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
3-chloro-N'-1-(3-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylbenzohydrazideに関する追加情報
Introduction to 3-Chloro-N'-1-(3-Chlorophenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-ylbenzohydrazide (CAS No. 881073-72-9)
3-Chloro-N'-1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylbenzohydrazide (CAS No. 881073-72-9) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyrazolopyrimidines, which are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
The molecular structure of 3-chloro-N'-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylbenzohydrazide is characterized by a central pyrazolopyrimidine core substituted with a 3-chlorophenyl group and a benzohydrazide moiety. The presence of these functional groups imparts specific chemical and biological properties that make it an attractive candidate for drug development.
Recent studies have highlighted the potential of 3-chloro-N'-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylbenzohydrazide in various therapeutic areas. One of the most promising applications is in the treatment of cancer. Research has shown that this compound exhibits potent antiproliferative activity against several cancer cell lines, including breast, lung, and colorectal cancer cells. The mechanism of action is believed to involve the inhibition of key signaling pathways that regulate cell growth and survival.
In addition to its antitumor properties, 3-chloro-N'-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylbenzohydrazide has also demonstrated significant anti-inflammatory effects. In vitro studies have shown that it can effectively reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of 3-chloro-N'-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylbenzohydrazide has been extensively studied to evaluate its suitability for clinical use. Preclinical data indicate that it has favorable oral bioavailability and a reasonable half-life, which are crucial factors for drug development. Furthermore, toxicological studies have shown that this compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models.
The structural diversity of pyrazolopyrimidines has led to extensive efforts in medicinal chemistry to optimize the pharmacological properties of compounds like 3-chloro-N'-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylbenzohydrazide. Structure-activity relationship (SAR) studies have identified key substituents that enhance the biological activity and selectivity of these molecules. For instance, the introduction of electron-withdrawing groups on the phenyl ring has been shown to improve the antiproliferative activity against cancer cells.
Clinical trials are currently underway to further evaluate the safety and efficacy of 3-chloro-N'-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylbenzohydrazide. Early results from phase I trials have been promising, with the compound demonstrating good tolerability and preliminary evidence of clinical benefit in patients with advanced solid tumors. These findings have paved the way for more advanced clinical trials to explore its potential as a novel therapeutic agent.
In conclusion, 3-chloro-N'-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylbenzohydrazide (CAS No. 881073-72-9) represents a promising lead compound in the development of new drugs for cancer and inflammatory diseases. Its unique chemical structure and favorable pharmacological profile make it an attractive candidate for further research and development. As ongoing studies continue to elucidate its mechanisms of action and therapeutic potential, this compound holds great promise for improving patient outcomes in various clinical settings.
881073-72-9 (3-chloro-N'-1-(3-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylbenzohydrazide) 関連製品
- 2416234-34-7(tert-butyl N-{2-(2-hydroxyethyl)(imino)oxo-lambda6-sulfanylethyl}carbamate)
- 1144483-21-5(2-(1,3-Benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylic acid)
- 874908-12-0(2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide)
- 901258-12-6(N-cyclopentyl-2-{5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-ylsulfanyl}acetamide)
- 93885-06-4(methyl 3-oxo-2-(trifluoromethyl)butanoate)
- 122375-39-7(1-[(4-methoxyphenyl)methylene]-3-thioxoxpyrazolidinium inner salt)
- 2229620-75-9((6-chloro-1-methyl-1H-indol-3-yl)methanesulfonyl chloride)
- 1207052-34-3(2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide)
- 1256359-94-0(1-BOC-4-chloroindole-3-boronic acid, pinacol ester)
- 941943-69-7((5Z)-5-(2-fluorophenyl)methylidene-2-(piperazin-1-yl)-4,5-dihydro-1,3-thiazol-4-one)




